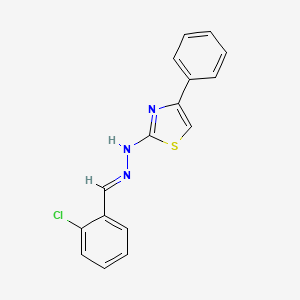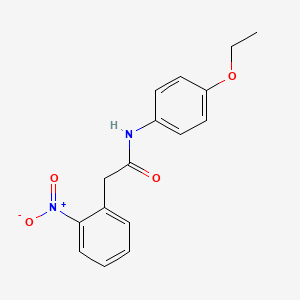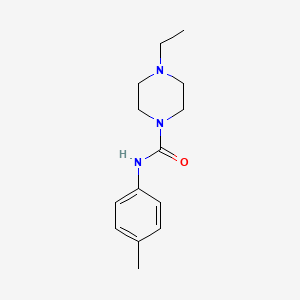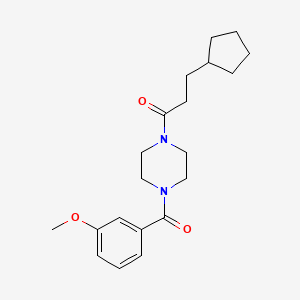![molecular formula C17H16N2O4 B5697683 methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)
methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate, commonly known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MABA belongs to the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide group.
Mechanism of Action
The mechanism of action of MABA is not fully understood. However, it has been proposed that MABA may inhibit the activity of enzymes involved in DNA replication and protein synthesis, which are essential for the growth and survival of cancer cells and viruses. MABA may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
MABA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MABA has also been found to inhibit the expression of genes involved in inflammation, which may contribute to its anticancer and antiviral activity. In addition, MABA has been shown to have antioxidant activity and may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
MABA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily assessed using various analytical techniques. MABA is also stable under a wide range of conditions, which makes it suitable for various biological assays. However, MABA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MABA has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of MABA. One area of research is the development of MABA analogs with improved potency and selectivity for specific targets. Another area of research is the evaluation of MABA in animal models to better understand its pharmacokinetics and toxicity profile. In addition, the potential use of MABA in combination with other anticancer, antiviral, or antibacterial agents should be explored. Finally, the development of novel drug delivery systems for MABA may enhance its therapeutic efficacy.
Synthesis Methods
MABA can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 4-(chlorocarbonyl)phenylhydrazine to form the final product, MABA. The synthesis of MABA has been optimized to improve yield and purity, and various modifications to the reaction conditions have been reported in the literature.
Scientific Research Applications
MABA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activity. MABA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, MABA has been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-17(22)12-4-8-14(9-5-12)19-16(21)10-15(20)11-2-6-13(18)7-3-11/h2-9H,10,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZSTQARJEHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)


![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)



![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)